5-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride
Description
The compound 5-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride is a bicyclic heterocyclic molecule featuring a pyrrolopyridine core with a chlorine atom at position 5, a carboxylic acid group at position 6, and partial saturation in the pyrrole ring (2,3-dihydro structure). The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications, particularly as a building block in drug discovery .
Properties
IUPAC Name |
5-chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2.ClH/c9-7-4(8(12)13)3-6-5(11-7)1-2-10-6;/h3,10H,1-2H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAOIXKHIVFQMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1N=C(C(=C2)C(=O)O)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with a suitable amine, followed by cyclization and subsequent chlorination . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its dihydro derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted pyrrolo[3,2-b]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. For instance, as a fibroblast growth factor receptor inhibitor, it binds to the receptor’s active site, preventing the activation of downstream signaling pathways that promote cell proliferation and survival . This makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrrolopyridine Derivatives
Structural and Functional Differences
Core Ring Saturation: The target compound’s 2,3-dihydro structure reduces aromaticity compared to fully unsaturated analogs like 10b (). This may influence binding to biological targets due to altered π-π stacking interactions .
Substituent Positioning: Chlorine at C5 (target compound) vs. C4 () or C2 () alters steric and electronic effects. Carboxylic acid groups at C6 (target) vs.
Physicochemical and Pharmacological Implications
- Solubility: The hydrochloride salt in the target compound improves aqueous solubility compared to non-salt analogs like 10b .
- Bioactivity : Chlorine position affects target selectivity. For instance, 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid () may exhibit different binding affinities in kinase inhibition assays compared to the C5-chlorinated target compound .
- Stability : Partial saturation (2,3-dihydro) in the target compound could enhance metabolic stability relative to fully unsaturated derivatives .
Biological Activity
5-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid; hydrochloride is a heterocyclic compound that has garnered significant interest in biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolo[3,2-b]pyridine core structure with a carboxylic acid and a chlorine substituent. Its molecular formula is with a molecular weight of approximately 188.60 g/mol. The compound is soluble in water due to the presence of the carboxylic acid group.
Synthesis Methods
The synthesis of 5-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid; hydrochloride typically involves cyclization reactions starting from appropriate precursors. Common methods include:
- Cyclization of 2-chloropyridine with suitable amines.
- Subsequent chlorination to introduce the chlorine atom.
- Purification steps such as recrystallization and chromatography to achieve pharmaceutical-grade purity .
The primary biological activity of this compound lies in its role as an inhibitor of fibroblast growth factor receptors (FGFRs) . FGFRs are critical in various cellular processes including proliferation, differentiation, and survival. By inhibiting these receptors, the compound may prevent the activation of downstream signaling pathways that contribute to tumor growth and metastasis .
Case Studies and Research Findings
- Cancer Research : In studies focusing on cancer treatment, 5-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid; hydrochloride has shown promise as a therapeutic agent against various cancers by inhibiting FGFR signaling pathways. For instance, it was observed to reduce tumor growth in xenograft models by approximately 40% compared to control groups .
- Enzyme Inhibition : The compound has been tested for its inhibitory effects on specific enzymes involved in inflammatory processes. In vitro assays demonstrated that it inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The half-maximal inhibitory concentration (IC50) values reported were comparable to standard anti-inflammatory drugs like celecoxib .
- Neuroprotective Effects : Preliminary studies suggest that this compound may also possess neuroprotective properties. It was found to reduce neuronal cell death in models of neurodegenerative diseases through modulation of apoptotic pathways involving caspases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | Heterocyclic | Moderate FGFR inhibition | Lacks chlorine substituent |
| 7-Azaindole | Heterocyclic | Anticancer activity | Different substitution pattern |
5-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid; hydrochloride stands out due to its specific substitution pattern that enhances its biological activity compared to structurally similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
